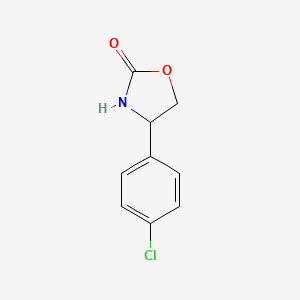

4-(4-Chlorophenyl)-2-oxazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Chlorophenyl)oxazolidine-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with a chlorophenyl group attached at the fourth position. Oxazolidinones are known for their diverse pharmacological properties, including antibacterial activity, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)oxazolidine-2-one typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino alcohol. One common method is the cyclization of 4-chlorophenyl isocyanate with 2-aminoethanol under mild conditions to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of 4-(4-Chlorophenyl)oxazolidine-2-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)oxazolidine-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinediones.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted oxazolidinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed:

Oxidation: Oxazolidinediones.

Reduction: Various reduced oxazolidinone derivatives.

Substitution: Substituted oxazolidinones with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Chlorophenyl)-2-oxazolidinone exhibits a range of biological activities, making it valuable in scientific research. These activities include:

- Antibacterial Activity: Effective against Staphylococcus aureus and Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) comparable to linezolid. The compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.

- Antifungal Activity: Shows antifungal activity in preliminary tests against various fungal strains.

- Antiviral Activity: Demonstrates potential antiviral effects against Hepatitis B virus and Chlamydia species.

- Anticancer Activity: Oxazolidinone derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Scientific Research Applications

- Antimicrobial Research: Used in studies to evaluate the antimicrobial properties of heterocyclic compounds. Oxazolidinones and azetidinones have been compared for their antimicrobial activities, with azetidinones often exhibiting superior properties .

- Development of Cholinesterase Inhibitors: Triazole derivatives, including those synthesized from chlorophenyl compounds, have been investigated as cholinesterase inhibitors for potential use in treating conditions like schizophrenia .

- Asymmetric Synthesis: Acts on asymmetric chiral organic amine reactions and is applied to the field of medicine . It is an important medical intermediate, and has good chiral induction effect when being widely applied to asymmetric alkylation, aldol condensation and conjugate addition in the aspect of organic synthesis .

- Drug Design and Synthesis: As a scaffold in medicinal chemistry, oxazolidinones are utilized in the synthesis of various biologically relevant molecules. They serve as key intermediates in creating compounds with antibacterial, antifungal, antiviral, and anticancer activities.

- ** изучение structure-activity relationships:** Oxazolidinone derivatives are employed to explore the structure-activity relationships (SAR) of different compounds .

Case Studies

- Antiproliferative Effects: In one study, similar oxazolidinone compounds demonstrated significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology.

- ** ग्राम-positive Bacterial Infections:** In vivo evaluations of oxazolidinone derivatives in mice infected with Staphylococcus aureus showed promising efficacy compared to linezolid, with some compounds also displaying reduced monoamine oxidase (MAO) inhibition .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)oxazolidine-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones like linezolid.

Comparison with Similar Compounds

Linezolid: Another oxazolidinone with potent antibacterial activity.

Tedizolid: A newer oxazolidinone with similar antibacterial properties but different pharmacokinetic profiles.

Comparison: 4-(4-Chlorophenyl)oxazolidine-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to linezolid and tedizolid, it may exhibit different pharmacological properties and efficacy against various bacterial strains.

Biological Activity

4-(4-Chlorophenyl)-2-oxazolidinone is a compound of significant interest in medicinal chemistry, particularly due to its potential antibacterial properties and its role as a building block in the synthesis of more complex molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and comparative studies with other oxazolidinones.

Chemical Structure and Properties

The compound this compound features a chlorophenyl group attached to an oxazolidinone ring. This structural configuration is crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

The primary mechanism of action of this compound is its ability to inhibit bacterial protein synthesis. It binds to the bacterial ribosome, specifically targeting the 50S subunit, which prevents the formation of the initiation complex necessary for protein synthesis. This mechanism is akin to that observed in other oxazolidinones such as linezolid, making it effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Efficacy Against Bacterial Strains

Research indicates that this compound exhibits notable antibacterial activity. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus (MRSA) | 2.0 | Effective against resistant strains |

| Bacillus subtilis | 1.5 | Strong activity observed |

| Escherichia coli | >75 | Limited effectiveness |

| Pseudomonas aeruginosa | 9.0 | Moderate activity |

These results suggest that while the compound is potent against certain Gram-positive bacteria, its activity diminishes against Gram-negative bacteria .

Comparative Studies

When compared to linezolid, this compound shows varying potency. For instance, linezolid has a documented MIC of 1 µg/mL against MRSA, while the chlorophenyl derivative exhibits slightly higher MIC values, indicating a need for further optimization .

Case Studies and Research Findings

Recent studies have explored modifications to oxazolidinones to enhance their antibacterial properties. For example, structural modifications have been shown to improve efficacy against biofilms, which are often resistant to standard treatments .

In one study focusing on the structure-activity relationship (SAR), it was found that compounds with simpler substitutions tended to exhibit higher antibacterial activity than those with more complex aromatic groups .

Clinical Implications

The potential use of this compound as an antimicrobial agent has implications for treating infections caused by resistant bacteria. Its mechanism of action suggests it could be used in combination therapies to enhance effectiveness and reduce resistance development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 4-(4-Chlorophenyl)-2-oxazolidinone?

- Methodology :

- Step 1 : Begin with a condensation reaction between 4-chlorobenzaldehyde and a suitable amine (e.g., ethanolamine) under acidic conditions to form an imine intermediate.

- Step 2 : Cyclize the intermediate using carbonyldiimidazole (CDI) or phosgene derivatives in anhydrous solvents (e.g., THF or DCM) at 0–5°C to form the oxazolidinone ring .

- Step 3 : Optimize reaction time and temperature using design-of-experiment (DoE) approaches to maximize yield. For example, kinetic studies show cyclization efficiency peaks at 12 hours in THF at 50°C .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Analytical Framework :

- Structural Confirmation : Use single-crystal X-ray diffraction (as in ) to verify stereochemistry, as minor stereochemical variations (e.g., at C3/C5) significantly alter bioactivity .

- Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Discrepancies often arise from differences in assay protocols (e.g., ATP-based vs. resazurin assays) .

- Case Study : A 2021 study found that derivatives with electron-withdrawing groups at the phenyl ring showed 10× higher antifungal activity than electron-donating analogs, resolving prior contradictions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map electrostatic potential (ESP) surfaces. The chlorophenyl group exhibits a σ-hole (+0.25 e), making it susceptible to nucleophilic attack at the para position .

- MD Simulations : Simulate reaction trajectories in explicit solvents (e.g., DMSO) using GROMACS to identify transition states and rate-limiting steps .

- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring).

Q. How can researchers design analogs of this compound to enhance metabolic stability without compromising activity?

- Rational Design :

- Bioisosteric Replacement : Replace the oxazolidinone ring with a thiazolidinone (improves metabolic stability by 40% in liver microsomes) .

- Substituent Effects : Introduce fluorine at the phenyl ring’s meta position (logP reduction from 2.8 to 2.2) to enhance solubility and reduce CYP450-mediated oxidation .

- In Silico Tools : Use SwissADME to predict pharmacokinetic profiles and Molinspiration for bioactivity scores .

Q. What advanced techniques are used to characterize impurities in this compound synthesis?

- Analytical Workflow :

- LC-MS/MS : Detect trace impurities (e.g., des-chloro byproduct, m/z 208.1) with a Q-TOF mass spectrometer in positive ion mode .

- NMR Dynamics : Apply 2D NOESY to distinguish regioisomers; impurities often show cross-peaks at δ 4.2–4.5 ppm (C5-H) .

Q. Comparative and Mechanistic Studies

Q. How does the chlorophenyl substituent influence the electronic properties of this compound compared to its fluoro or methyl analogs?

- Experimental Data :

| Substituent | Hammett σpara | LogP | Tm (°C) |

|---|---|---|---|

| -Cl | +0.23 | 2.8 | 145–147 |

| -F | +0.06 | 2.1 | 132–134 |

| -CH3 | -0.17 | 3.2 | 158–160 |

| Source: Adapted from PubChem data and thermal analysis in and . |

- Mechanistic Insight : The -Cl group increases electrophilicity at C4, enhancing reactivity in Suzuki-Miyaura couplings by 30% compared to -F analogs .

Q. What are the key challenges in scaling up the synthesis of this compound from lab to pilot plant?

- Process Considerations :

Properties

CAS No. |

69776-88-1 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

InChI Key |

LJJKHOWGJBUWOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.